Comprehensive Technical Guide: Molecular Weight, Formula, and Applications of Ethyl 4-(phenylazo)phenyl carbonate
Comprehensive Technical Guide: Molecular Weight, Formula, and Applications of Ethyl 4-(phenylazo)phenyl carbonate
As a Senior Application Scientist specializing in photo-pharmacology and dynamic materials, I frequently encounter the need for bifunctional molecular scaffolds. Ethyl 4-(phenylazo)phenyl carbonate (CAS: 94860-81-8) is a prime example of such a scaffold, elegantly combining the stimuli-responsive photoisomerization of an azobenzene core with the tunable hydrolytic stability of an ethyl carbonate linker[1].
This whitepaper provides an in-depth technical analysis of its chemical identity, mechanistic behavior, and field-proven experimental workflows, designed specifically for researchers in drug development and materials science.
Core Chemical Identity & Physicochemical Profiling
Understanding the fundamental physical properties of a compound is the first step in predicting its behavior in biological assays or polymer matrices. Ethyl 4-(phenylazo)phenyl carbonate is an ester derivative where the hydroxyl group of 4-phenylazophenol is masked by an ethyl chloroformate-derived protecting group.
Quantitative Data Summary
The following table synthesizes the critical physicochemical and computational metrics for this compound, establishing its baseline parameters for synthesis and formulation[1],[2].
| Parameter | Value | Causality / Implication in Research |
| Chemical Name | Ethyl 4-(phenylazo)phenyl carbonate | IUPAC standard nomenclature. |
| CAS Registry Number | 94860-81-8 | Unique identifier for literature and procurement. |
| Linear Formula | C15H14N2O3 | Dictates stoichiometric calculations. |
| Molecular Weight | 270.29 g/mol | Optimal low-MW fragment for prodrug development. |
| Exact Mass | 270.1004 g/mol | Target peak for High-Resolution Mass Spectrometry (HRMS). |
| XLogP3 (Lipophilicity) | 4.2 | High lipophilicity; requires organic solvents (e.g., DMSO) for biological assays. |
| Topological Polar Surface Area | 60.2 Ų | Favorable for membrane permeability in cellular models. |
| H-Bond Acceptors / Donors | 5 / 0 | Lack of donors prevents non-specific hydrogen bonding aggregation. |
| Rotatable Bonds | 6 | Allows necessary conformational flexibility during isomerization. |
Mechanistic Causality: The Dual-Function Scaffold
The utility of Ethyl 4-(phenylazo)phenyl carbonate stems from two distinct, yet synergistic, chemical domains:
A. The Azobenzene Core (Photo-Switching)
The N=N double bond restricts free rotation, locking the molecule into either a trans or cis configuration. The trans-isomer is thermodynamically stable and planar. Upon irradiation with UV light (typically ~365 nm), the molecule undergoes a
B. The Ethyl Carbonate Linker (Stimuli-Responsive Cleavage)
In my experience optimizing cleavable linkers, the choice of a carbonate over a standard ester is highly intentional. Carbonates provide a superior hydrolytic stability profile—they resist spontaneous background hydrolysis in physiological buffers (pH 7.4) far better than esters, yet remain highly susceptible to targeted enzymatic cleavage (e.g., by intracellular esterases) or basic conditions. This makes the ethyl carbonate moiety an ideal "caging" group for the phenolic oxygen.
Photoisomerization cycle and stimuli-responsive carbonate cleavage pathways.
Field-Proven Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the underlying causality and an internal checkpoint to verify success.
Protocol 1: Synthesis of Ethyl 4-(phenylazo)phenyl carbonate
This base-catalyzed nucleophilic acyl substitution masks the reactive phenol.
Reagents: 4-phenylazophenol (1.0 eq), Ethyl chloroformate (1.2 eq), Triethylamine (TEA, 1.5 eq), Anhydrous Dichloromethane (DCM).
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Initiation: Dissolve 4-phenylazophenol in anhydrous DCM under an inert nitrogen atmosphere.
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Causality: Moisture competes with the phenol for the highly electrophilic ethyl chloroformate, which would lead to the formation of ethanol and CO₂ byproducts, reducing yield.
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Catalysis & Cooling: Add TEA and cool the reaction flask to 0 °C using an ice bath.
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Causality: TEA acts as a non-nucleophilic base, deprotonating the phenol to form a highly reactive phenoxide ion. Cooling controls the exothermic acylation and minimizes side reactions.
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Electrophilic Addition: Add ethyl chloroformate dropwise over 15 minutes.
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Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, preventing runaway thermal degradation.
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Propagation & Monitoring: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via Thin Layer Chromatography (TLC) using Hexane/EtOAc (4:1).
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Self-Validation Checkpoint: The product spot will migrate higher (higher
) than the starting phenol. The masking of the hydroxyl group eliminates hydrogen bonding with the silica stationary phase.
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Workup: Quench with saturated aqueous NH₄Cl to neutralize excess TEA. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Workflow for the base-catalyzed synthesis of Ethyl 4-(phenylazo)phenyl carbonate.
Protocol 2: UV-Vis Photoisomerization Assay
To validate the photo-responsive nature of the synthesized compound.
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Sample Preparation: Prepare a 10 µM stock solution of the compound in HPLC-grade acetonitrile.
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Causality: A low concentration is strictly required to adhere to the Beer-Lambert law and prevent detector saturation during spectroscopic measurements.
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Baseline Measurement: Transfer 3 mL of the solution to a quartz cuvette (1 cm path length) and record the baseline UV-Vis spectrum (250–600 nm).
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Causality & Validation: Quartz is transparent to UV light, unlike standard glass. You must observe a strong absorption peak at ~340–350 nm, confirming the presence of the trans-azobenzene
transition.
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Irradiation: Irradiate the cuvette directly from above using a 365 nm LED light source for 10-second intervals. Record the spectrum immediately after each interval.
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Photostationary State (PSS): Continue irradiation until subsequent spectra overlay perfectly.
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Self-Validation Checkpoint: The PSS is confirmed by a significant decrease in the ~340 nm band and a concurrent slight increase in the
band at ~440 nm, indicating maximum conversion to the cis-isomer.
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Applications in Drug Development & Materials Science
The precise molecular weight (270.29 g/mol ) and the dual-responsive nature of Ethyl 4-(phenylazo)phenyl carbonate make it a highly sought-after building block[1],.
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Photo-Pharmacology & Prodrugs: By utilizing the ethyl carbonate group as a cleavable linker, researchers can attach active pharmaceutical ingredients (APIs) to the azobenzene core. The drug remains inactive ("caged") until it reaches a target tissue, where specific enzymes cleave the carbonate bond, releasing the active drug. Alternatively, UV irradiation can be used to alter the steric conformation of the prodrug, modulating its binding affinity to target receptors in a spatiotemporally controlled manner.
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Dynamic Covalent Materials: In polymer science, incorporating this molecule into hydrogels or liquid crystal elastomers allows for the creation of macroscopic materials that bend, fold, or degrade upon exposure to light, driven by the nanoscale trans-cis isomerization of the azo core.
